(3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone
Description
(3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone (CAS: 1007210-48-1) is a methanone derivative featuring a bromo-substituted phenyl ring and a morpholine moiety. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol and a purity of ≥95% .
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDJUVZTWNJBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone typically follows a multi-step process involving:
- Formation of the substituted aniline or amide intermediate.
- Introduction of the bromo substituent at the 3-position on the aromatic ring.
- Coupling of the aromatic moiety with morpholine to form the amide linkage.
This approach is consistent with common aromatic amide syntheses where halogenation and amide bond formation are key steps.
Stepwise Preparation Method
Starting Material Preparation: Substituted Aniline or Amide
A common precursor is 2-methyl aniline derivatives (o-toluidine) which undergo acylation to give N-(2-methylphenyl) amides. For example, reaction of o-toluidine with an acid chloride (e.g., butyryl chloride) produces N-(2-methylphenyl)butanamide intermediates.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | o-Toluidine + Acid chloride → N-(2-methylphenyl)amide | Typically room temp to reflux, in inert solvent | This step forms the amide bond; reaction times vary |
| 2 | Bromination of N-(2-methylphenyl)amide | Brominating agent (e.g., bromine or NBS), solvent | Selective bromination at 3-position; yield depends on conditions |
This method is outlined in patent literature where o-toluidine is acylated, then brominated to give N-(4-bromo-2-methylphenyl)butanamide, a close analog to the target compound’s aromatic portion.
Catalytic and Reaction Conditions
- Bromination : Selective bromination is critical. Using N-bromosuccinimide (NBS) in solvents such as chloroform or acetic acid under controlled temperature (0-25°C) provides good regioselectivity and yield.
- Amide Coupling : Carbodiimide coupling agents (DCC or EDC) with catalytic amounts of DMAP (4-dimethylaminopyridine) enhance reaction rates and yields.
- Solvents : Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF), chosen based on solubility and reaction compatibility.
- Purification : Crystallization, column chromatography, or recrystallization from suitable solvents is used to purify the final product.
Example Reaction Scheme Summary
| Step | Reactants | Reagents/Catalysts | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | o-Toluidine + Acid chloride | Base (e.g., triethylamine) | 0-25°C, inert atmosphere | N-(2-methylphenyl)amide | 70-85 |
| 2 | N-(2-methylphenyl)amide + NBS | NBS, solvent (CHCl3) | 0-25°C, 2-4 h | N-(3-bromo-2-methylphenyl)amide | 60-75 |
| 3 | N-(3-bromo-2-methylphenyl)acid chloride + Morpholine | DCC or EDC, DMAP | Room temp, 12-24 h | This compound | 75-90 |
*Yields are approximate and based on literature data for analogous compounds.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Type | Typical Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Acylation of o-toluidine | Acid chloride, base | Amide formation | RT to reflux, inert atmosphere | 70-85% | Forms amide precursor |
| Bromination | NBS or Br2 | Electrophilic aromatic substitution | 0-25°C, 2-4 h | 60-75% | Selective 3-bromo substitution |
| Amide coupling with morpholine | DCC/EDC, DMAP | Amide bond formation | RT, 12-24 h | 75-90% | Final product formation |
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: The formyl group can participate in condensation reactions with amines or other nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone exhibit promising anticancer properties. For instance, studies have shown that similar morpholine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. A notable example is the compound's interaction with tubulin, which is critical for mitotic spindle formation during cell division. Molecular docking studies have demonstrated stable interactions with key residues in the colchicine-binding site of tubulin, leading to significant tumor growth inhibition in xenograft models .
Antimicrobial Properties
Compounds related to this compound have been evaluated for their antimicrobial activities. In vitro studies revealed that certain derivatives possess superior antibacterial effects compared to their antifungal activities. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains .
Synthetic Pathways
The synthesis of this compound typically involves several chemical reactions, including aryl halide manipulations and coupling reactions with morpholine derivatives. For example, the reaction of (3-bromo-2-methylphenyl)methanol with morpholine under appropriate conditions can yield the desired compound efficiently .
Structure-Activity Relationship (SAR) Studies
SAR studies on related compounds have provided insights into how structural modifications can enhance biological activity. Variations in substituents on the phenyl ring have been shown to significantly influence both antibacterial and antifungal profiles, indicating that careful design of derivatives could optimize therapeutic efficacy .
Case Study: Anticancer Efficacy
A study investigated the efficacy of a series of morpholine derivatives, including this compound, against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating significant potency compared to standard chemotherapeutics .
Case Study: Antimicrobial Screening
In another study, a library of compounds based on this compound was screened for antimicrobial activity against both gram-positive and gram-negative bacteria. The findings highlighted several derivatives with enhanced antibacterial activity, suggesting their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of (3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. The bromine atom and morpholine moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomer: (5-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone
- CAS : 1497289-88-9
- Molecular Formula: C₁₂H₁₄BrNO₂ (identical to the target compound)
- Key Difference : The bromine substituent is at position 5 instead of 3 on the phenyl ring.
- Steric effects may differ due to the proximity of bromine (position 5) to the methyl group (position 2), influencing binding interactions in biological systems .
Electron-Withdrawing Substituent: (4-Bromo-3-trifluoromethyl-phenyl)-morpholin-4-yl-methanone
- CAS : 1073494-25-3
- Molecular Formula: C₁₂H₁₁BrF₃NO₂
- Key Difference : Incorporates a trifluoromethyl (CF₃) group at position 3 and bromine at position 4.
- Implications: The CF₃ group enhances electron-withdrawing effects, increasing electrophilicity of the ketone compared to the target compound’s methyl group.
Complex Heterocyclic Analog: (3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone
- CAS : 77832-81-6
- Molecular Formula: C₂₁H₁₃Br₂NO₂
- Key Difference : Features an indolizine ring and a hydroxyl group, replacing the morpholine and methyl substituents.
- Implications :
Amino-Substituted Derivative: (4-Amino-2-methyl-2H-pyrazol-3-yl)-morpholin-4-yl-methanone
- CAS : 312308-73-9
- Molecular Formula : C₉H₁₄N₄O₂
- Key Difference: Replaces the bromophenyl group with an amino-pyrazole ring.
- Implications: The amino group (–NH₂) increases basicity and hydrogen-bond donor capacity, altering pharmacokinetic properties. Smaller molecular weight (210.24 g/mol) may improve metabolic stability compared to brominated analogs .
Physicochemical Properties
Biological Activity
(3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromine atom and a morpholine moiety, which are known to enhance its solubility and biological activity. Its molecular formula is CHBrNO, with a molecular weight of approximately 284.15 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking substrate access and reducing enzyme activity. This mechanism is crucial for its potential therapeutic applications in various diseases.
Biological Activity Overview
Recent studies have investigated the compound's effects in various biological assays, indicating promising results in the following areas:
- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against several cancer cell lines.
- Anti-inflammatory Properties : The morpholine group may enhance the compound's ability to modulate inflammatory pathways.
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-468 (Breast Cancer) | 0.87 µM | |
| Anticancer | HCT-116 (Colon Cancer) | 0.80 µM | |
| Anti-inflammatory | Rat Model | ED ~ 1.3 mg/kg |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
In a study assessing the anticancer properties of this compound, it was found to inhibit cell proliferation in MDA-MB-468 and HCT-116 cell lines with IC values of 0.87 µM and 0.80 µM, respectively. These findings suggest that the compound could be a candidate for further development as an anticancer agent. -
Anti-inflammatory Effects :
In vivo studies demonstrated that this compound exhibited significant anti-inflammatory activity in rat models, showing an effective dose (ED) of approximately 1.3 mg/kg. This suggests potential applications in treating inflammatory diseases.
Q & A
Q. Q1. What are the recommended synthetic routes for (3-Bromo-2-methyl-phenyl)-morpholin-4-yl-methanone, and how can intermediates be characterized?
Methodological Answer: A common approach involves coupling a brominated aromatic precursor (e.g., 3-bromo-2-methylbenzoyl chloride) with morpholine using a base like triethylamine in anhydrous dichloromethane. Reaction progress can be monitored via TLC or HPLC. Key intermediates, such as the acyl chloride, should be characterized by -NMR (to confirm substitution patterns) and mass spectrometry (to verify molecular weight). For example, details a triazine-based coupling method applicable to brominated aromatic systems, emphasizing the use of anhydrous conditions to avoid hydrolysis . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Q2. How can researchers ensure compound stability during storage and handling?
Methodological Answer: Stability studies under varying temperatures (e.g., 4°C, room temperature, -20°C) should be conducted using HPLC to track degradation products. highlights that morpholine-containing compounds are generally stable under inert atmospheres but may degrade in the presence of moisture or light . Store the compound in amber vials under nitrogen at -20°C. For handling, mandates PPE (nitrile gloves, safety goggles) and fume hood use to minimize exposure to brominated aromatic byproducts .
Advanced Research Questions
Q. Q3. How can computational methods predict reactivity or regioselectivity in derivatization reactions of this compound?
Q. Q4. How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?
Methodological Answer: Cross-validate data using multiple techniques:
- Differential Scanning Calorimetry (DSC) for precise melting point determination.
- Dynamic Vapor Sorption (DVS) to assess hygroscopicity, which may alter observed melting ranges.
and highlight inconsistencies in melting points for brominated analogs due to polymorphic forms or impurities . Recrystallize the compound from a toluene/hexane mixture to isolate the most stable polymorph, and report solvent systems used.
Q. Q5. What strategies optimize reaction yields when synthesizing derivatives under steric hindrance from the 2-methyl group?
Methodological Answer:
- Use bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to mitigate steric effects.
- Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction kinetics, as demonstrated in for triazine-based systems .
- Monitor reaction progress in real-time using in-situ IR spectroscopy to identify bottlenecks (e.g., intermediate accumulation).
Q. Q6. How can degradation pathways be elucidated for this compound under accelerated stability conditions?
Methodological Answer:
- Subject the compound to stress testing (40°C/75% RH, acidic/basic hydrolysis, oxidative conditions).
- Analyze degradation products via LC-MS/MS and compare fragmentation patterns to known brominated aromatic degradation profiles ( discusses organic compound degradation in wastewater, emphasizing temperature-dependent pathways ).
- Use -NMR (if fluorine analogs are synthesized) to track morpholine ring stability.
Data Analysis & Experimental Design
Q. Q7. What statistical approaches resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
- Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., solvent polarity, cell line variability).
- Use Bayesian meta-analysis to weight data from high-reproducibility platforms (e.g., SPR vs. cell-based assays). ’s discussion on experimental limitations in pollution monitoring underscores the need for robust statistical frameworks to address variability .
Q. Q8. How can researchers design SAR studies to differentiate contributions from the bromine atom vs. the morpholine ring?
Methodological Answer:
- Synthesize analogs with halogen replacements (e.g., chlorine, iodine) and morpholine ring modifications (e.g., thiomorpholine, piperidine).
- Test binding affinity via isothermal titration calorimetry (ITC) and correlate with computational docking scores (AutoDock Vina). provides a template for morpholinylphenyl analog synthesis .
Safety & Regulatory Considerations
Q. Q9. What toxicological profiling is recommended before in vivo studies?
Methodological Answer:
- Conduct Ames tests for mutagenicity and zebrafish embryo toxicity assays (FET) as preliminary screens.
- notes the absence of acute toxicity data for morpholine derivatives, necessitating QSAR modeling to predict LD values . Submit compounds to regulatory databases (e.g., REACH) for hazard classification.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
